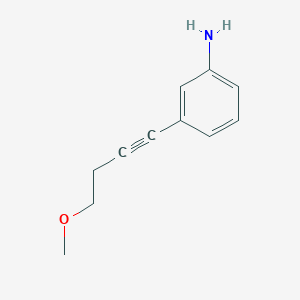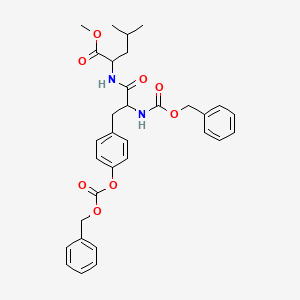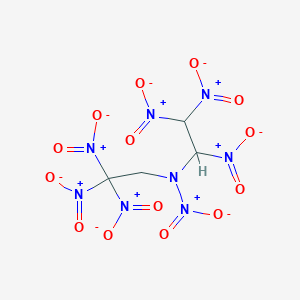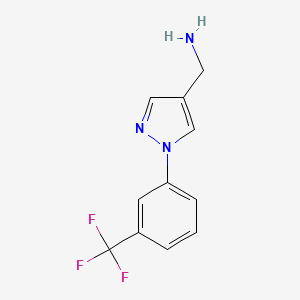
3-(4-Methoxybut-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybut-1-yn-1-yl)aniline is an organic compound with the molecular formula C₁₁H₁₃NO It is a derivative of aniline, featuring a methoxy group and a butynyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybut-1-yn-1-yl)aniline typically involves the reaction of 4-methoxy-1-butyne with aniline under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-(4-Methoxybut-1-yn-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybut-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate receptor-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1-butyn-1-ylbenzene: Similar structure but lacks the amino group.
2-(4-Methoxybut-1-yn-1-yl)aniline: Positional isomer with the methoxybutynyl group attached at a different position on the aromatic ring.
Uniqueness
3-(4-Methoxybut-1-yn-1-yl)aniline is unique due to the presence of both the methoxy and butynyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
923027-28-5 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-(4-methoxybut-1-ynyl)aniline |
InChI |
InChI=1S/C11H13NO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,3,8,12H2,1H3 |
Clé InChI |
YHKFHBKZXTWKLF-UHFFFAOYSA-N |
SMILES canonique |
COCCC#CC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)




![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)


![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)
![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)

![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
